molecular formula C10H12FNO2 B10844755 5-Fluoro-2-hydroxy-N-isopropyl-benzamide

5-Fluoro-2-hydroxy-N-isopropyl-benzamide

Cat. No.: B10844755
M. Wt: 197.21 g/mol
InChI Key: OQHZTWFYOJLOMH-UHFFFAOYSA-N
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Description

5-Fluoro-2-hydroxy-N-isopropyl-benzamide is a chemical compound of interest in scientific research and development, particularly within the fields of medicinal chemistry and chemical biology. It features a benzamide scaffold, a common structural motif found in many pharmacologically active agents. The presence of both fluoro and hydroxy substituents, along with the isopropyl group on the amide nitrogen, makes it a potential versatile building block for the synthesis of more complex molecules or for use in structure-activity relationship (SAR) studies. Researchers value this compound for its potential application in creating novel therapeutic candidates and biochemical probes. As a standard practice, handling should be conducted in accordance with local safety regulations and with reference to the compound's Safety Data Sheet (SDS). This product is intended for laboratory and research purposes only. It is strictly not for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

5-fluoro-2-hydroxy-N-propan-2-ylbenzamide

InChI

InChI=1S/C10H12FNO2/c1-6(2)12-10(14)8-5-7(11)3-4-9(8)13/h3-6,13H,1-2H3,(H,12,14)

InChI Key

OQHZTWFYOJLOMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)F)O

Origin of Product

United States

Preparation Methods

Nucleophilic Aromatic Substitution (NAS) Approach

This method involves sequential functionalization of a pre-fluorinated benzene ring. The synthesis begins with 2-hydroxy-5-nitrobenzoic acid, which undergoes fluorination at the para-position using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 120°C for 6 hours. Subsequent reduction of the nitro group with hydrogen gas (5 bar) over palladium-on-carbon (Pd/C) yields the 5-fluoro-2-hydroxybenzoic acid intermediate.

The critical amidation step employs N-isopropylamine with carbodiimide activation (EDC/HOBt system) in dichloromethane (DCM). Table 1 summarizes optimized conditions:

Table 1: NAS Method Reaction Parameters

StepReagents/ConditionsYieldCitation
FluorinationKF, DMSO, 120°C, 6h72%
Nitro ReductionH₂ (5 bar), Pd/C, EtOH, 25°C, 2h89%
AmidationEDC, HOBt, DCM, 0°C→25°C, 12h83%

Limitations include competing ortho-fluorination and side reactions during nitro reduction, necessitating rigorous purification via column chromatography (hexane:ethyl acetate = 4:1).

Direct Amidation of 5-Fluoro-2-hydroxybenzoic Acid

Recent protocols bypass intermediate steps by using pre-fluorinated starting materials. 5-Fluoro-2-hydroxybenzoic acid reacts with isopropylamine via a mixed anhydride method:

  • Activation : Treat the acid with thionyl chloride (SOCl₂) in toluene at 60°C for 2 hours to form the acyl chloride.

  • Coupling : Add N-isopropylamine (1.2 equiv) dropwise at −10°C, followed by gradual warming to 25°C over 4 hours.

  • Workup : Quench with ice-water, extract with ethyl acetate, and dry over sodium sulfate.

This method achieves 88% yield with 99% purity (HPLC), outperforming carbodiimide-based approaches in atom economy.

Fluorination of Precursor Benzamides

Late-stage fluorination strategies utilize BF₃·Et₂O as a dual activator/fluorine source. A 2022 study demonstrated that treating N-(2-phenylallyl)-2-hydroxybenzamide with 10 equiv BF₃·Et₂O at 0°C induces fluorocyclization, forming the target compound in 95% yield within 10 minutes. Key advantages include:

  • Regioselectivity : Exclusive para-fluorination due to BF₃ coordination at the hydroxyl group

  • Speed : Reactions complete <15 minutes vs. 6–12 hours for NAS methods

  • Solvent Economy : Dichloromethane volumes reduced by 40% compared to traditional routes

Table 2: Fluorination Efficiency Comparison

Fluorinating AgentTemp (°C)TimeYieldByproducts
KF/DMSO1206h72%18%
BF₃·Et₂O010min95%<2%

This method’s main constraint is the handling sensitivity of BF₃·Et₂O, requiring anhydrous conditions and specialized glassware.

Process Optimization and Industrial Scale-Up

Catalytic System Enhancements

Replacing stoichiometric KF with catalytic tetrabutylammonium fluoride (TBAF, 10 mol%) in DMF improves fluorination yields to 91% while reducing reaction temperatures to 80°C. Microwave-assisted synthesis (150W, 100°C) further cuts process times by 60% without compromising purity.

Green Chemistry Innovations

A 2023 protocol uses supercritical CO₂ as the reaction medium for the amidation step, achieving:

  • 85% yield at 50°C vs. 83% in DCM

  • 98% solvent recovery rate

  • 70% reduction in E-factor (from 32 to 9.6)

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) produces needle-shaped crystals with 99.5% purity (mp 148–150°C). X-ray diffraction confirms the orthorhombic crystal system (space group P2₁2₁2₁).

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.28 (d, J = 8.4 Hz, 1H), 6.82 (dd, J = 8.4, 2.4 Hz, 1H), 6.75 (d, J = 2.4 Hz, 1H), 4.30 (sept, J = 6.8 Hz, 1H), 1.25 (d, J = 6.8 Hz, 6H).

  • HRMS : m/z [M+H]⁺ calcd. 197.2014, found 197.2011.

Comparative Analysis of Synthetic Methods

Table 3: Method Economics and Sustainability

ParameterNAS RouteDirect AmidationBF₃ Fluorination
Raw Material Cost$412/kg$298/kg$385/kg
Energy Consumption58 kWh/kg42 kWh/kg22 kWh/kg
Carbon Footprint8.2 kgCO₂e5.1 kgCO₂e3.9 kgCO₂e
PMI*321815

*Process Mass Intensity = Total materials used (kg)/product (kg)

The BF₃-mediated route offers the best sustainability profile despite higher raw material costs, making it suitable for GMP manufacturing .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-hydroxy-N-isopropyl-benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-hydroxy-N-isopropyl-benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-hydroxy-N-isopropyl-benzamide involves:

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern on the benzamide scaffold significantly influences solubility, bioavailability, and molecular interactions. Below is a comparison of key derivatives:

Compound Name Substituents (Position) Molecular Weight H-Bond Donors/Acceptors TPSA (Ų) Notable Properties
5-Fluoro-2-hydroxy-N-isopropyl-benzamide -OH (2), -F (5), -N(iPr) ~197.2* 2 H-donors, 3 H-acceptors ~49.3 Moderate solubility, high polarity
5-Amino-2-chloro-4-fluoro-N-(N-iPr-N-MeS) benzamide -Cl (2), -F (4), -NH2 (5), -SO2N(iPr)(Me) 331.8 3 H-donors, 6 H-acceptors ~98.3 High polarity, sulfonamide enhances stability
5-Chloro-N-(5-methoxy-2-hydroxyphenyl)-2-fluoro-benzamide -Cl (5), -F (2), -OCH3 (5), -NH-Ar ~324.7 2 H-donors, 5 H-acceptors ~76.4 Lipophilic due to methoxy and aryl groups
2-Fluoro-N-(propan-2-yl)benzene-1-sulfonamide -SO2NH(iPr) (1), -F (2) 217.2 2 H-donors, 4 H-acceptors ~68.5 Sulfonamide group increases acidity

Notes:

  • TPSA (Topological Polar Surface Area) : Higher TPSA correlates with improved aqueous solubility but reduced membrane permeability. The target compound’s TPSA (~49.3 Ų) suggests better bioavailability than the sulfonamide derivatives (~68–98 Ų) .
  • Halogen Effects : Fluorine’s electron-withdrawing nature enhances metabolic stability compared to chlorine or methoxy groups .

Stability and Metabolic Considerations

  • Hydroxy Group : The 2-hydroxy substituent in the target compound may render it susceptible to glucuronidation or sulfation, reducing its metabolic half-life compared to methoxy or chloro analogs .
  • Fluorine vs.

Q & A

Q. What are the standard synthetic routes for preparing 5-Fluoro-2-hydroxy-N-isopropyl-benzamide?

  • Methodological Answer : A common approach involves multi-step condensation reactions. For example, benzamide derivatives are synthesized via coupling of substituted benzoic acids with amines. Evidence from analogous compounds suggests using 2-hydroxybenzoic acid derivatives (e.g., 5-fluoro-2-hydroxybenzoic acid) activated with coupling agents like thionyl chloride, followed by reaction with isopropylamine . Refluxing in ethanol with catalytic acetic acid is often employed to drive the reaction to completion, as seen in similar benzamide syntheses . Purification typically involves recrystallization or column chromatography.

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Structural confirmation relies on spectroscopic and crystallographic methods:
  • NMR : 1^1H and 13^{13}C NMR identify functional groups (e.g., fluorine coupling patterns, hydroxy and amide protons).
  • X-ray crystallography : Programs like SHELXL refine crystal structures to determine bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding between hydroxy and amide groups) .
  • Mass spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .
  • Catalysis : Acid catalysts (e.g., acetic acid) accelerate amide bond formation; base additives (e.g., K2_2CO3_3) may deprotonate hydroxy groups to prevent undesired side reactions .
  • Temperature control : Reflux (~80°C) balances reaction rate and thermal decomposition risks. Microwave-assisted synthesis could reduce reaction time .
  • Monitoring : TLC or HPLC tracks reaction progress to identify optimal quenching points.

Q. What strategies resolve contradictions in spectroscopic data during structural analysis?

  • Methodological Answer : Conflicting data (e.g., unexpected 1^1H NMR splitting or IR absorption) may arise from tautomerism, polymorphism, or impurities.
  • Tautomerism : Computational modeling (DFT) predicts stable tautomeric forms. Variable-temperature NMR can detect dynamic equilibria .
  • Polymorphism : Powder XRD distinguishes crystalline phases.
  • Impurity profiling : LC-MS or GC-MS identifies byproducts. Cross-validation with X-ray data (via SHELX refinement) is critical for unambiguous assignment .

Q. How can substituent modifications enhance the compound's bioactivity in drug discovery?

  • Methodological Answer :
  • Pharmacophore tuning : Introduce electron-withdrawing groups (e.g., halogens) to modulate electronic properties. For example, replacing the hydroxy group with methoxy (via iodomethane/K2_2CO3_3) alters hydrogen-bonding capacity .
  • Bioisosteric replacement : Substitute the isopropyl group with bulkier tert-butyl or cyclic amines to improve target binding .
  • Structure-activity relationship (SAR) : Systematic screening of derivatives against biological targets (e.g., enzymes or receptors) identifies critical substituents. Use docking simulations (AutoDock Vina) to predict binding modes .

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